1,4-dichloro-2-ethynyl-5-methoxybenzene
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Overview
Description
1,4-dichloro-2-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-ethynyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of catalysts such as iron(III) chloride for halogenation and palladium catalysts for the ethynylation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, protection of functional groups, and subsequent introduction of the ethynyl group under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-dichloro-2-ethynyl-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding dihydro derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Iron(III) chloride as a catalyst.
Ethynylation: Palladium catalysts and copper(I) iodide as co-catalysts.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-dichloro-2-ethynyl-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-ethynyl-5-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
1,4-dichloro-2-ethynylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1,4-dichloro-5-methoxybenzene:
2-ethynyl-5-methoxybenzene: Lacks the chlorine atoms, leading to variations in its chemical behavior.
Uniqueness
1,4-dichloro-2-ethynyl-5-methoxybenzene is unique due to the combination of chlorine atoms, an ethynyl group, and a methoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2680531-11-5 |
---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
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